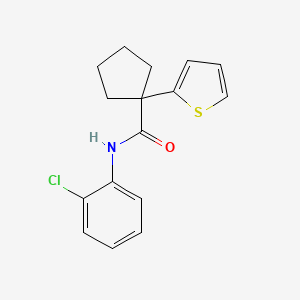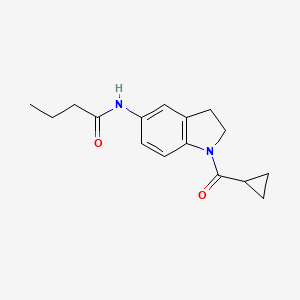
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, also known as CPTC, is an organic compound that is widely used in scientific research due to its unique properties. It has been used in various applications, including synthesis, drug development, and biochemical studies. CPTC has a wide variety of effects on biological systems, and understanding its mechanism of action is important for further research.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical studies, and materials science. In drug development, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of compounds, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In biochemical studies, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to study the effects of various compounds on biological systems. In materials science, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to act by binding to specific proteins in the body. It is believed to interact with receptors on the cell surface, which then activate intracellular signaling pathways. These pathways then lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide variety of effects on biological systems. It has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. It has also been found to have effects on the immune system, cardiovascular system, and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. It also has a wide variety of effects on biological systems, which makes it useful for studying the effects of various compounds. However, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide. It could be used to develop new drugs or materials, or it could be used to study the effects of various compounds on biological systems. It could also be used to study the mechanism of action of drugs, or to develop new methods for synthesizing compounds. Additionally, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide could be used to study the effects of environmental pollutants on biological systems.
Métodos De Síntesis
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Stille reaction, and the Ullmann reaction. In the Friedel-Crafts alkylation reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with 2-chlorobenzaldehyde in the presence of a Lewis acid catalyst. In the Stille reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with a stannyl chloride and a palladium catalyst. In the Ullmann reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with an aryl halide in the presence of a copper catalyst.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIONHJZXHOTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B6579658.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6579664.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579683.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6579707.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)
